(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound that features a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the following steps:
Formation of the Diazabicycloheptane Core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the diazabicycloheptane core with a methoxyethyl halide in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyethyl halide in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazabicycloheptane derivatives.
Scientific Research Applications
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2-(2-hydroxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- (1S,4S)-2-(2-ethoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Uniqueness
(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H18Cl2N2O |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-11-3-2-10-6-7-4-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
HVJAAAVNFCLGIS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2CC1CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.